molecular formula C10H13N3O2S B11504746 N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide CAS No. 35687-20-8

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide

Cat. No.: B11504746
CAS No.: 35687-20-8
M. Wt: 239.30 g/mol
InChI Key: WXCSXVTVHBWIKP-UHFFFAOYSA-N
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Description

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C10H13N3O2S and a molecular weight of 239.298 g/mol . This compound is known for its unique structure, which includes a phenoxyacetyl group attached to a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with phenoxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-(phenoxyacetyl)hydrazinecarboxamide, while reduction could produce N-methyl-2-(phenoxyacetyl)hydrazine .

Scientific Research Applications

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.

Properties

CAS No.

35687-20-8

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

1-methyl-3-[(2-phenoxyacetyl)amino]thiourea

InChI

InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(14)7-15-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)(H2,11,13,16)

InChI Key

WXCSXVTVHBWIKP-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NNC(=O)COC1=CC=CC=C1

Origin of Product

United States

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